2-(2-Bromo-3-methylphenoxy)ethanamine

Catalog No.
S8250291
CAS No.
M.F
C9H12BrNO
M. Wt
230.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Bromo-3-methylphenoxy)ethanamine

Product Name

2-(2-Bromo-3-methylphenoxy)ethanamine

IUPAC Name

2-(2-bromo-3-methylphenoxy)ethanamine

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

InChI

InChI=1S/C9H12BrNO/c1-7-3-2-4-8(9(7)10)12-6-5-11/h2-4H,5-6,11H2,1H3

InChI Key

FAEVSURQWSNJIQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCCN)Br

Canonical SMILES

CC1=C(C(=CC=C1)OCCN)Br

2-(2-Bromo-3-methylphenoxy)ethanamine is an organic compound characterized by its unique structure, which includes a brominated aromatic ring and an ethanamine functional group. The compound features a phenoxy moiety with a bromine atom at the 2-position and a methyl group at the 3-position relative to the ether oxygen. This structural arrangement contributes to its distinct chemical properties and potential biological activities. The molecular formula of this compound is C₉H₁₁BrNO, and its molecular weight is approximately 216.10 g/mol.

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, cyanide, or amines, leading to derivatives such as 2-(2-hydroxy-3-methylphenoxy)ethanamine.
  • Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
  • Reduction: The compound can be reduced to remove the bromine atom or convert the amine group to an alkyl group.

Common reagents for these reactions include sodium hydroxide for nucleophilic substitution, hydrogen peroxide for oxidation, and palladium on carbon with hydrogen gas for reduction.

Research indicates that 2-(2-Bromo-3-methylphenoxy)ethanamine may interact with various biological systems, particularly in receptor binding and enzyme inhibition contexts. The presence of the bromine and amine groups in its structure suggests potential activity against certain biological targets. Preliminary studies indicate that compounds with similar structures may exhibit pharmacological properties, including anti-inflammatory and analgesic effects.

The synthesis of 2-(2-Bromo-3-methylphenoxy)ethanamine typically involves several steps:

  • Bromination: The starting material, 3-methylphenol, is brominated using bromine in the presence of a catalyst like iron(III) bromide to yield 2-bromo-3-methylphenol.
  • Etherification: The resulting 2-bromo-3-methylphenol is reacted with ethylene oxide in the presence of a base (e.g., potassium carbonate) to form 2-(2-bromo-3-methylphenoxy)ethanol.
  • Amination: Finally, the 2-(2-bromo-3-methylphenoxy)ethanol is treated with ammonia or an amine source under suitable conditions to produce 2-(2-Bromo-3-methylphenoxy)ethanamine.

Industrial production methods would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors for optimized yields.

The compound has several applications in scientific research:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: It is studied for potential interactions with biological systems.
  • Medicine: Investigated as a precursor for drug development due to its possible therapeutic properties.
  • Industry: Used in producing specialty chemicals and materials.

The mechanism of action for 2-(2-Bromo-3-methylphenoxy)ethanamine involves interactions with specific molecular targets such as receptors or enzymes. The unique positioning of the bromine and methyl groups can influence binding affinity and specificity, potentially leading to modulation of biological pathways. Detailed studies are necessary to elucidate its binding characteristics and biological effects fully.

Several compounds share structural similarities with 2-(2-Bromo-3-methylphenoxy)ethanamine:

Compound NameStructure FeaturesUnique Properties
2-(2-Bromo-4-methylphenoxy)ethanamineBromine at para position; methyl group at 4-positionDifferent reactivity due to para substitution
2-(2-Chloro-3-methylphenoxy)ethanamineChlorine atom instead of brominePotentially lower reactivity compared to brominated analog
2-(2-Bromo-3-ethylphenoxy)ethanamineEthyl group instead of methylAltered hydrophobicity affecting biological interactions

The uniqueness of 2-(2-Bromo-3-methylphenoxy)ethanamine lies in the specific positioning of its substituents, which can significantly influence its reactivity and interaction with biological targets. This makes it valuable for studying structure-activity relationships and developing new chemical entities.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

229.01023 g/mol

Monoisotopic Mass

229.01023 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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